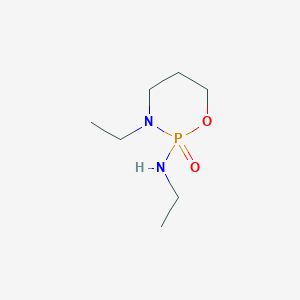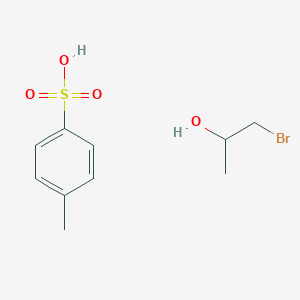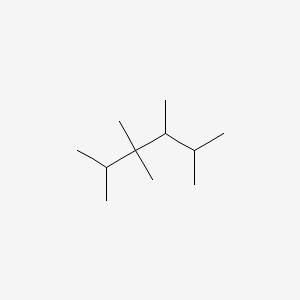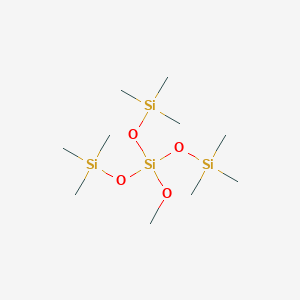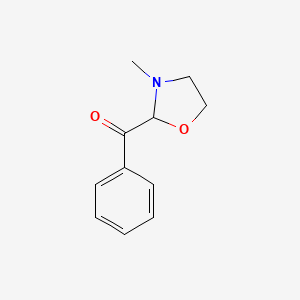
(3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in synthetic organic chemistry and pharmaceuticals. This compound features a unique structure that combines an oxazolidinone ring with a phenyl group, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone typically involves the reaction of propargyl alcohols with isocyanates under mild conditions. The process proceeds via the formation of an ion pair of iodonium carbamate, which is generated in situ from propargyl alcohol and isocyanate by the action of molecular iodine in the presence of a base .
Industrial Production Methods: In industrial settings, the production of oxazolidinones, including this compound, often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product.
化学反応の分析
Types of Reactions: (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl ring.
科学的研究の応用
(3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone has several applications in scientific research:
作用機序
The mechanism of action of (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
類似化合物との比較
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced antibacterial activity and reduced resistance potential.
Comparison: (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone is unique due to its specific structural features, which may confer distinct chemical and biological properties
特性
CAS番号 |
53216-11-8 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
(3-methyl-1,3-oxazolidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H13NO2/c1-12-7-8-14-11(12)10(13)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
InChIキー |
FHBQUUDWKZKODD-UHFFFAOYSA-N |
正規SMILES |
CN1CCOC1C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


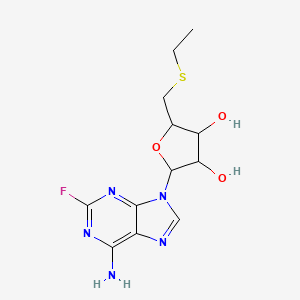
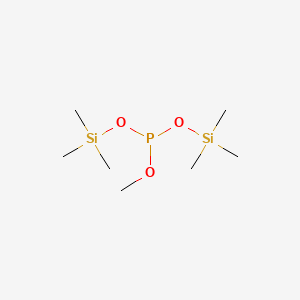
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
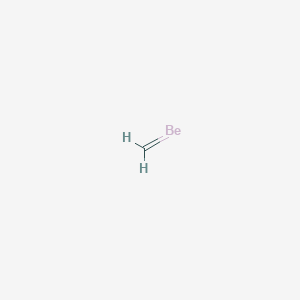
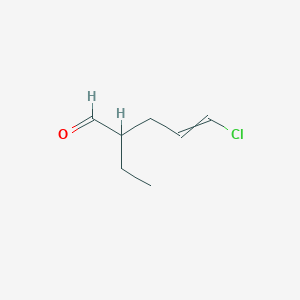
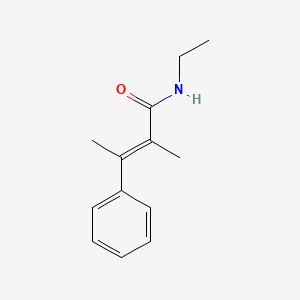

![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)

